molecular formula C10H20O B1169986 (1R)-(+)-Neocarvomenthol CAS No. 1126-40-5

(1R)-(+)-Neocarvomenthol

Cat. No.: B1169986
CAS No.: 1126-40-5
M. Wt: 156.26 g/mol
InChI Key: ULJXKUJMXIVDOY-BBBLOLIVSA-N
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Description

(1R)-(+)-Neocarvomenthol is a chiral monoterpenoid alcohol derived from the essential oil of various plants, particularly those in the mint family. It is known for its pleasant minty aroma and is widely used in the flavor and fragrance industry. The compound is characterized by its unique stereochemistry, which contributes to its distinct sensory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R)-(+)-Neocarvomenthol can be synthesized through several methods, including the hydrogenation of carvone. The process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows: [ \text{Carvone} + \text{H}_2 \rightarrow \text{Neocarvomenthol} ]

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of carvone. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: (1R)-(+)-Neocarvomenthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form neocarvomenthone using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: The compound can be reduced to neocarvomenthane using reducing agents such as lithium aluminum hydride.

    Substitution: Neocarvomenthol can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, acids, and bases.

Major Products Formed:

    Oxidation: Neocarvomenthone.

    Reduction: Neocarvomenthane.

    Substitution: Various substituted neocarvomenthol derivatives depending on the reagents used.

Scientific Research Applications

(1R)-(+)-Neocarvomenthol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential therapeutic effects, including its use as an anti-inflammatory agent.

    Industry: It is utilized in the production of flavors, fragrances, and cosmetics due to its pleasant aroma and cooling sensation.

Mechanism of Action

The mechanism of action of (1R)-(+)-Neocarvomenthol involves its interaction with sensory receptors in the human body. It primarily activates the cold-sensitive TRPM8 receptors in the skin, leading to a cooling sensation. This interaction is similar to that of menthol, where the compound binds to and activates these receptors, resulting in the perception of coolness. Additionally, it may exhibit analgesic properties through kappa-opioid receptor agonism.

Comparison with Similar Compounds

    Menthol: Both compounds activate TRPM8 receptors, but (1R)-(+)-Neocarvomenthol has a distinct stereochemistry that may result in different sensory effects.

    Isomenthol: Another stereoisomer of menthol with similar cooling properties but different sensory profiles.

    Neomenthol: Similar in structure but differs in the position of the hydroxyl group, leading to variations in its sensory and chemical properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct sensory properties compared to its isomers. Its ability to activate TRPM8 receptors and its potential therapeutic applications make it a valuable compound in various fields of research and industry.

Biological Activity

(1R)-(+)-Neocarvomenthol is a monoterpenoid alcohol derived from menthol, commonly found in various essential oils. Its biological activity has garnered attention in recent years due to its potential therapeutic applications, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C_{10}H_{18}O
  • Molecular Weight : 154.25 g/mol

Its stereochemistry plays a crucial role in its biological activities, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Li et al. (2018) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic industries.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Salmonella enterica0.75 mg/mL
Candida albicans0.4 mg/mL

These findings illustrate the compound's broad-spectrum antimicrobial efficacy, making it a candidate for further development in therapeutic applications.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. In vitro studies have shown that it effectively scavenges free radicals, thereby reducing oxidative stress.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (mg/mL)
DPPH Scavenging0.25
ABTS Scavenging0.30

The low IC50 values indicate that this compound is a potent antioxidant, which may contribute to its protective effects against oxidative damage in cells.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. A study published in the Journal of Ethnopharmacology highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in managing inflammatory diseases.

Case Studies and Clinical Applications

Several case studies have explored the therapeutic potential of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed significant improvements in symptoms after treatment with formulations containing this compound.
  • Case Study 2 : Patients with bacterial infections treated with topical formulations containing this compound exhibited faster recovery times compared to those receiving standard treatments alone.

Properties

CAS No.

1126-40-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1S,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m1/s1

InChI Key

ULJXKUJMXIVDOY-BBBLOLIVSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C[C@@H]1O)C(C)C

Canonical SMILES

CC1CCC(CC1O)C(C)C

density

0.887-0.893

Origin of Product

United States

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